Methyl tetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula and a molecular weight of 144.17 g/mol. It is characterized by a tetrahydrofuran ring structure, which contributes to its unique chemical properties. The compound is a colorless to pale yellow liquid at room temperature and has a high gastrointestinal absorption rate, indicating good bioavailability when ingested. Its InChI Key is MHZRCUVVJMWSMP-UHFFFAOYSA-N, and it is indexed under PubChem ID 13581853 .
This compound exhibits notable biological activities, particularly as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition suggests potential applications in anti-inflammatory therapies. Furthermore, its structure may allow for interactions with various biological targets, although specific studies detailing its pharmacological effects remain limited .
Methyl tetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods:
Methyl tetrahydro-2H-pyran-2-carboxylate has several applications:
Methyl tetrahydro-2H-pyran-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
(R)-5-Oxotetrahydrofuran-2-carboxylic acid | C6H8O3 | 0.91 |
5-Oxotetrahydrofuran-2-carboxylic acid | C6H8O3 | 0.91 |
(S)-5-Oxo-2-tetrahydrofurancarboxylic Acid | C6H8O3 | 0.91 |
Ethyl tetrahydrofuran-2-carboxylate | C7H12O3 | 0.91 |
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | C8H14O3 | 0.89 |
Tetrahydro-2H-pyran-2-carboxylic acid | C6H10O3 | 0.94 |
Methyl tetrahydro-2H-pyran-2-carboxylate is unique due to its specific ester functionality combined with the tetrahydrofuran ring, which influences both its chemical reactivity and biological activity compared to these similar compounds .
Palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF) solvents provide a robust framework for constructing the tetrahydrofuran core of methyl tetrahydro-2H-pyran-2-carboxylate. The Sonogashira coupling, which links alkynes to aryl halides, has been adapted for this purpose. For instance, ethyl bromide and 2-methyl-3-butyne-2-ol undergo coupling in THF using a palladium/copper catalyst system, achieving 86% yield for the alkenyl alcohol intermediate. The choice of THF enhances reaction homogeneity and stabilizes organometallic intermediates, critical for maintaining regioselectivity.
A comparative analysis of palladium precursors revealed that Pd(dba)₂ combined with tri-tert-butylphosphine (10 mol%) in THF at 80°C optimizes alkyne-alkene coupling efficiency. Metal halide co-catalysts, such as CuI, further accelerate transmetallation steps, reducing reaction times from 15 to 8 hours. Post-reaction workup involves acid washing (1–3 M HCl) and sodium sulfate drying, yielding 390 g of 2-methyl-5-hexene-3-alkyne-2-ol per batch.
Table 1: Palladium-Catalyzed Coupling Parameters in THF
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst (Pd/Cu) | 5 mol% Pd(dba)₂, 10 mol% CuI | +15% yield |
Temperature | 80°C | Prevents dimerization |
Solvent | THF | Enhances ligand stability |
Reaction Time | 8–12 hours | Maximizes conversion |
Mercury salts, particularly mercuric acetate and mercury bisulfate, facilitate the cyclization of alkenyl alcohols into the tetrahydrofuran ring system. In a representative procedure, 195 g of 2-methyl-5-hexene-3-alkyne-2-ol reacts with 5% aqueous sulfuric acid and mercuric acetate (1–6 mol%) at 95°C for 14 hours, yielding 202 g (89%) of 2,2-dimethyl tetrahydrofuran-4-ketone. The mercury ion coordinates to the alkyne, polarizing the π-bond and directing nucleophilic attack by water, which triggers a 5-exo-dig cyclization.
Critical to this process is pH control during workup. Neutralization to pH 7–8 with potassium hydroxide minimizes side reactions, while ethyl acetate extraction isolates the cyclic ketone with >98% purity. Despite environmental concerns, mercury’s efficacy in stabilizing carbocation intermediates remains unmatched for large-scale syntheses. Alternatives like gold or silver catalysts require higher temperatures (120°C) and provide inferior yields (≤70%).
Oxidation of aldehydes to carboxylic acids, followed by esterification, completes the synthesis of methyl tetrahydro-2H-pyran-2-carboxylate. Potassium permanganate in aqueous medium oxidizes 54 g of 2,2-dimethyl tetrahydrofuran-4-formaldehyde to the corresponding carboxylic acid in 94% yield. Subsequent esterification with methanol under acidic conditions (H₂SO₄, 60°C) affords the methyl ester.
A traceless silyl protection strategy, as demonstrated in palladium-catalyzed α-arylation, offers an alternative route. Silyl ethers protect carboxyl groups during C–H functionalization, enabling direct arylation of tetrahydrofuran precursors. For example, trimethylsilyl chloride (4 equiv) and LiTMP (4.8 equiv) facilitate α-arylation with aryl halides, achieving 89% yield after deprotection.
Table 2: Oxidative Transformation Efficiency
Oxidant | Substrate | Yield (%) | Conditions |
---|---|---|---|
KMnO₄ | Tetrahydrofuran aldehyde | 94 | H₂O, RT, 12 hours |
O₂ (g) | Tetrahydrofuran alcohol | 78 | CuCl₂, 100°C, 8 hours |
H₂O₂ | Tetrahydrofuran ketone | 65 | AcOH, 60°C, 6 hours |